molecular formula C11H12ClNO3 B11819181 2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde

2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde

Cat. No.: B11819181
M. Wt: 241.67 g/mol
InChI Key: CVJHHQPIJZDXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde is an organic compound with the molecular formula C11H12ClNO3. It is characterized by the presence of a morpholine ring attached to a phenyl group substituted with a chloro and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(morpholine-4-carbonyl)phenol
  • Methanone, (3-chloro-4-hydroxyphenyl)-4-morpholinyl-

Uniqueness

2-(3-Chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde is unique due to its specific structural features, such as the combination of a chloro and hydroxy group on the phenyl ring and the presence of a morpholine ring. These structural characteristics confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

2-(3-chloro-4-hydroxyphenyl)morpholine-4-carbaldehyde

InChI

InChI=1S/C11H12ClNO3/c12-9-5-8(1-2-10(9)15)11-6-13(7-14)3-4-16-11/h1-2,5,7,11,15H,3-4,6H2

InChI Key

CVJHHQPIJZDXPM-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.